4-cyclopropyl-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-CYCLOPROPYL-5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYCLOPROPYL-5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the 1,3-dimethyl-1H-pyrazole ring through the reaction of hydrazine with a suitable diketone under acidic or basic conditions.
Cyclopropylation: The cyclopropyl group is introduced via a cyclopropanation reaction, often using a cyclopropyl halide and a strong base.
Triazole Formation: The triazole ring is formed by reacting the pyrazole derivative with an azide compound under thermal or catalytic conditions.
Hydrosulfide Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-CYCLOPROPYL-5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the hydrosulfide group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Thiol reagents, alkyl halides, and other nucleophiles under appropriate solvent and temperature conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-CYCLOPROPYL-5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.
Agrochemicals: It is investigated for its potential use as a pesticide or herbicide due to its bioactive properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-CYCLOPROPYL-5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: Depending on its application, the compound may affect pathways related to cell growth, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-CYCLOPROPYL-5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOLE: Lacks the hydrosulfide group, which may affect its reactivity and biological activity.
5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: Lacks the cyclopropyl group, potentially altering its chemical properties and applications.
Uniqueness
4-CYCLOPROPYL-5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the presence of both the cyclopropyl and hydrosulfide groups, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C10H13N5S |
---|---|
Molecular Weight |
235.31 g/mol |
IUPAC Name |
4-cyclopropyl-3-(1,3-dimethylpyrazol-4-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H13N5S/c1-6-8(5-14(2)13-6)9-11-12-10(16)15(9)7-3-4-7/h5,7H,3-4H2,1-2H3,(H,12,16) |
InChI Key |
FTSQKTVAJKQHCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=NNC(=S)N2C3CC3)C |
Origin of Product |
United States |
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